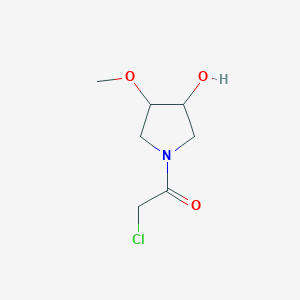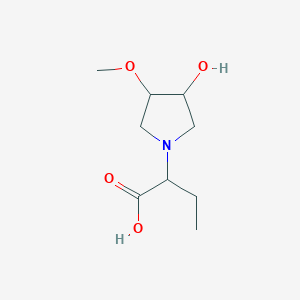
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one
Übersicht
Beschreibung
“2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one” is a chemical compound. It is mainly used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. The ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Molecular Structure Analysis
The molecular formula of this compound is C12H21ClN2O2. The IUPAC name is this compound .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the ketone carbonyl group. It can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Physical and Chemical Properties Analysis
The compound has a molecular weight of 260.76 g/mol. More detailed physical and chemical properties are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
1. Synthesis of Complex Molecular Structures
A study by Someswarao et al. (2018) described a novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. These complex structures are integral to many natural products, indicating the potential of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one in the synthesis of intricate organic compounds (Someswarao et al., 2018).
2. Development of Pharmaceutical Compounds
Zhao et al. (2002) reported the optimization of lead compounds leading to potent mixed D(2)/D(4) receptor antagonists. This demonstrates the application of the compound in the development of new pharmaceutical drugs, particularly in the field of neuroscience (Zhao et al., 2002).
3. Chemical Reactivity and Electrocatalysis
A study by Ramdane et al. (2021) explored the synthesis and characterization of a novel piperazine derivative for electrochemical recognition of nitrite anion. The study highlights the compound's reactivity and potential application in electrocatalysis (Ramdane et al., 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of action
The compound “2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one” contains a tetrahydropyran ring, which is a common structural motif in many bioactive molecules . .
Mode of action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Tetrahydropyran derivatives are known to interact with a variety of biological targets .
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways “this compound” might affect. Tetrahydropyran derivatives are involved in a wide range of biological activities .
Result of action
Without specific research, it’s difficult to predict the molecular and cellular effects of “this compound”. Tetrahydropyran derivatives are known to have a wide range of biological activities .
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(oxan-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c12-9-11(15)14-5-3-13(4-6-14)10-1-7-16-8-2-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHZIYHXXGWFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)
![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1477678.png)






